molecular formula C9H8BrFO2 B7580558 2-Fluoro-4-bromophenylpropanoic acid

2-Fluoro-4-bromophenylpropanoic acid

Cat. No.: B7580558
M. Wt: 247.06 g/mol
InChI Key: JIGOFQURBSJRNM-UHFFFAOYSA-N
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Description

2-Fluoro-4-bromophenylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of both fluorine and bromine atoms attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-bromophenylpropanoic acid typically involves the introduction of fluorine and bromine substituents onto a phenylpropanoic acid backbone. One common method involves the bromination of 2-fluorophenylpropanoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of a zinc reagent prepared from trimethyl-chlorosilane as a zinc powder activating agent. The reaction involves 4-bromo-2-fluorobiphenyl as a raw material, which undergoes a series of reactions including hydrolysis to yield this compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-bromophenylpropanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the bromine atom is replaced by a phenyl or substituted phenyl group .

Scientific Research Applications

2-Fluoro-4-bromophenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-bromophenylpropanoic acid in medicinal applications involves its interaction with specific molecular targets. For instance, in the case of flurbiprofen, the compound inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. This inhibition leads to reduced inflammation, pain, and fever . The molecular pathways involved include the blockage of prostaglandin synthesis, which is crucial for the anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenylboronic acid: Similar in structure but lacks the bromine atom.

    4-Bromo-2-fluorobiphenyl: Similar but does not have the propanoic acid moiety.

    Flurbiprofen: A closely related compound used as an NSAID.

Uniqueness

2-Fluoro-4-bromophenylpropanoic acid is unique due to the presence of both fluorine and bromine atoms, which impart distinct chemical reactivity and biological activity. The combination of these substituents makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGOFQURBSJRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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